N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide
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Overview
Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocycle Modification
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide and related compounds have been explored in the realm of chemical synthesis, particularly in the dearomatisation of heterocycles. A study demonstrated that isonicotinamides carrying substituents like N-thiophenylmethyl at nitrogen can undergo cyclisation, leading to the formation of spirocyclic compounds in which both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).
Corrosion Inhibition
In the field of materials science, derivatives of thiophene Schiff base, closely related to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. Research has found that these compounds exhibit efficient corrosion inhibition, and their effectiveness increases with concentration (Daoud et al., 2014).
Antimicrobial Properties
Certain N-isonicotinamide derivatives have shown promising antimicrobial properties. For instance, a study on N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives revealed good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in antimicrobial applications (Ramachandran, 2017).
Organocatalysis
In organic chemistry, the use of isonicotinic acid, a relative of this compound, as a dual and biological organocatalyst has been investigated. A study described its application in the synthesis of pyranopyrazoles through a one-pot multi-component reaction (Zolfigol et al., 2013).
Medicinal Chemistry
In medicinal chemistry, various N-isonicotinamide derivatives have been synthesized and evaluated for potential pharmacological applications. For example, N-substituted-3-chloro-2-azetidinone derivatives have shown promising anticonvulsant activities, opening avenues for new therapeutic agents (Hasan et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The broad range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-13-17-2-1-11-25-17)12-14-3-5-16(6-4-14)22-19(24)15-7-9-20-10-8-15/h1-11H,12-13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWHMKORAHTPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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